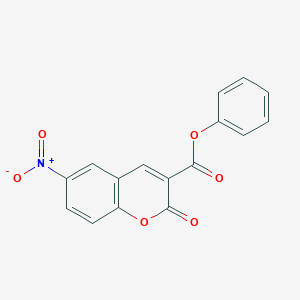

phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a nitro (-NO₂) group at the 6-position of the chromene ring and a phenyl ester group at the 3-position. Coumarins are bicyclic aromatic compounds with a lactone structure, widely studied for their optical properties, biological activities, and applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

phenyl 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOTJDIABKERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: This compound is used in the production of dyes, perfumes, and fabric conditioners.

Mechanism of Action

The mechanism of action of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Key Properties of Selected Coumarin Derivatives

| Compound | Ester Group | Substituent (Position) | Molecular Weight (g/mol) | Solubility (Water) | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|---|---|

| This compound | Phenyl | NO₂ (6) | 311.2 | Low | 510* | 6.62 × 10³* |

| Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Ethyl | NO₂ (6) | 263.2 | Moderate | 510* | 6.62 × 10³* |

| Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Methyl | NO₂ (6) | 249.2 | High | 510* | 6.62 × 10³* |

| Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | Methyl | Cl (6) | 238.6 | High | ~480 | Not reported |

| 2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate | 2,6-Dichlorobenzyl | Cl (6, benzyl) | 340.1 | Very low | Not reported | Not reported |

Notes:

- λmax and ε values marked with * are inferred from analogous spectrophotometric studies on nitro-substituted coumarins .

- Chloro and fluoro substituents (e.g., in methyl 6-chloro derivatives) reduce electron-withdrawing effects compared to nitro groups, leading to lower reactivity in redox reactions .

Reactivity and Stability

- Nitro Group : Enhances electrophilic substitution reactivity and susceptibility to reduction (e.g., conversion to amines). The phenyl ester’s steric bulk may slow hydrolysis compared to methyl/ethyl esters .

- Chloro/Fluoro Substituents : Provide moderate electron-withdrawing effects, improving stability under acidic conditions but reducing UV absorption intensity compared to nitro derivatives .

Research Findings and Methodological Insights

Stability and Analytical Performance

- Thermal Stability : Phenyl esters exhibit higher thermal stability than methyl/ethyl analogs due to reduced hydrolysis rates.

Biological Activity

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicine and its mechanisms of action.

Chemical Structure and Properties

This compound features a nitro group at the 6-position and a carboxylate ester functional group, contributing to its unique reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 325.27 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. It interacts with cellular macromolecules, leading to cytotoxic effects against various pathogens .

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as DNA intercalation and induction of apoptosis .

- Anti-inflammatory and Antioxidant Properties : The presence of the nitro group enhances its ability to act as an antioxidant, reducing oxidative stress in cells, which is crucial in preventing inflammation-related diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

- Antimicrobial Evaluation : A study synthesized various derivatives of 6-nitrochromenes, including this compound. These compounds were tested against bacterial strains like E. coli and S. aureus, showing moderate to excellent antibacterial activity compared to standard antibiotics like chloramphenicol and ciprofloxacin .

- Anticancer Activity : In another study, derivatives of chromene were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds containing the chromene structure exhibited significant inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Q & A

Q. What are the typical synthetic routes for phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate?

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystal Growth: Slow evaporation of a saturated solution in solvents like DCM/hexane.

- Data Collection: Using a diffractometer (e.g., Bruker SMART CCD) at low temperatures (135–294 K) to reduce thermal motion .

- Structure Refinement: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10:1) .

Q. What spectroscopic methods are used for characterization beyond NMR?

Methodological Answer:

- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520/1350 cm⁻¹) groups.

- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- UV-Vis: Monitors electronic transitions (e.g., π→π* in the coumarin core at ~300–400 nm) for photophysical studies .

Advanced Research Questions

Q. How to address contradictions between spectral data (e.g., NMR) and crystallographic results?

Methodological Answer: Discrepancies may arise from dynamic effects (solution vs. solid-state):

Q. How to analyze hydrogen bonding patterns in the crystal structure?

Methodological Answer: Use graph set analysis to categorize H-bond motifs (e.g., chains, rings):

- Step 1: Identify donor-acceptor pairs (e.g., O–H⋯O, N–H⋯O).

- Step 2: Assign graph sets (e.g., C(6) for a 6-membered ring).

- Step 3: Use SHELXL to refine H-bond geometries (distance/angle constraints) .

Example H-Bond Parameters:

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H⋯O | 2.65–2.85 | 150–170 | C(6) |

Q. What strategies optimize synthesis yield and purity?

Methodological Answer:

Q. How to resolve disorder in the crystal structure during refinement?

Methodological Answer:

Q. What are the emerging research applications of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.